![molecular formula C15H13FN2O B14007205 (S)-2-[Amino(2-indolyl)methyl]-4-fluorophenol](/img/structure/B14007205.png)
(S)-2-[Amino(2-indolyl)methyl]-4-fluorophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-[Amino(2-indolyl)methyl]-4-fluorophenol is a compound that features an indole moiety, which is a common structural motif in many biologically active molecules. The presence of the indole ring, along with the amino and fluorophenol groups, makes this compound of significant interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the Fischer indole synthesis for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-[Amino(2-indolyl)methyl]-4-fluorophenol can undergo various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized to form various oxidized derivatives.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The fluorophenol group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-diones, while reduction of the amino group can yield secondary or tertiary amines.
Applications De Recherche Scientifique
(S)-2-[Amino(2-indolyl)methyl]-4-fluorophenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of (S)-2-[Amino(2-indolyl)methyl]-4-fluorophenol involves its interaction with various molecular targets. The indole ring can bind to specific receptors or enzymes, modulating their activity. For example, indole derivatives have been shown to inhibit enzymes like cyclooxygenase (COX) and to interact with serotonin receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Serotonin: A neurotransmitter that plays a role in mood regulation.
Melatonin: A hormone that regulates sleep-wake cycles.
Uniqueness
(S)-2-[Amino(2-indolyl)methyl]-4-fluorophenol is unique due to the presence of the fluorophenol group, which can impart distinct chemical and biological properties. The combination of the indole, amino, and fluorophenol groups makes this compound particularly versatile in various applications .
Propriétés
Formule moléculaire |
C15H13FN2O |
|---|---|
Poids moléculaire |
256.27 g/mol |
Nom IUPAC |
2-[(S)-amino(1H-indol-2-yl)methyl]-4-fluorophenol |
InChI |
InChI=1S/C15H13FN2O/c16-10-5-6-14(19)11(8-10)15(17)13-7-9-3-1-2-4-12(9)18-13/h1-8,15,18-19H,17H2/t15-/m0/s1 |
Clé InChI |
CNJHYEIMNMQSKO-HNNXBMFYSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=C(N2)[C@H](C3=C(C=CC(=C3)F)O)N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(N2)C(C3=C(C=CC(=C3)F)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-morpholin-4-yl-2H-triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B14007137.png)
![2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid](/img/structure/B14007144.png)
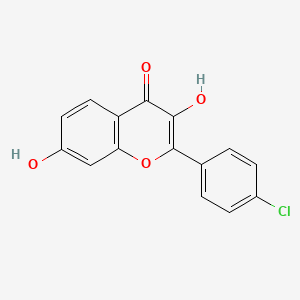
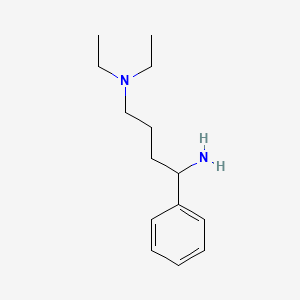

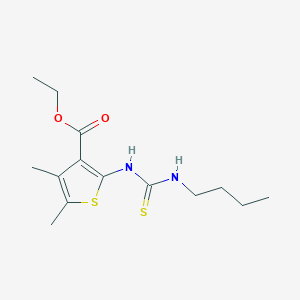

![[2,2,2-Trifluoro-1-(4-methylphenyl)ethyl] 4-methylbenzenesulfonate](/img/structure/B14007181.png)

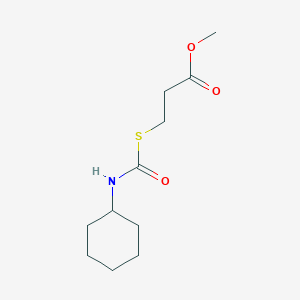
![N,N-Dimethyl-2-[6-(1,7,8-trimethoxyisochroman-3-YL)benzo[1,3]dioxol-5-YL]ethanamine](/img/structure/B14007197.png)
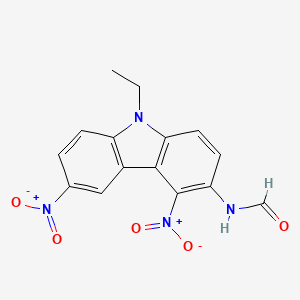
![2-[(Dipropylamino)methyl]isoindole-1,3-dione](/img/structure/B14007202.png)
